molecular formula C15H12N2O2 B1615362 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole CAS No. 96753-33-2

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Cat. No.: B1615362
CAS No.: 96753-33-2
M. Wt: 252.27 g/mol
InChI Key: OKPGMAGRTBRFMP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS 96753-33-2) is a high-purity chemical compound with the molecular formula C 15 H 12 N 2 O 2 and a molecular weight of 252.27 g/mol. This bis-aryl oxazole features a 4-methoxyphenyl group and a 4-pyridyl group attached to a central oxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. The oxazole scaffold is recognized as a key structural motif in the design of potential anticancer agents . Specifically, derivatives of this structural class have been investigated as inhibitors of critical tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are frequently overexpressed in various human cancers and are pivotal targets for interrupting tumor angiogenesis and cell proliferation signaling pathways . The structure of this compound makes it a valuable intermediate or core structure for synthesizing novel molecules aimed at studying these mechanisms. Researchers can utilize this compound as a building block for constructing more complex fused heterocyclic systems, such as oxazolo[5,4- d ]pyrimidines, which are known to exhibit a wide range of biological activities and are considered analogs of purine-based antimetabolites . It is supplied For Research Use Only, intended solely for laboratory research and not for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPGMAGRTBRFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347294
Record name Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96753-33-2
Record name Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Reaction Conditions :
    • TosMIC (1.2 equiv), 4-methoxybenzaldehyde (1.0 equiv), K₂CO₃ (2.0 equiv) in methanol, refluxed at 65°C for 8–12 h.
    • Intermediate oxazoline undergoes elimination of TosH to yield 5-(4-methoxyphenyl)oxazole.

Yield and Selectivity:

  • Typical yields: 70–85%.
  • Regioselectivity ensured by the electron-donating methoxy group, favoring 5-substitution.

Alternative Multi-Step Synthesis via Suzuki Coupling

A hybrid approach combines oxazole synthesis with cross-coupling:

Step 1: Bromination of 5-(4-Methoxyphenyl)oxazole

  • React with NBS (N-bromosuccinimide) in CCl₄ to yield 2-bromo-5-(4-methoxyphenyl)oxazole.

Step 2: Suzuki-Miyaura Coupling

  • Conditions :
    • 2-bromooxazole (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1), 80°C, 12 h.
  • Yield : 60–70%.

Comparative Data Table: Synthesis Routes

Method Starting Materials Key Reagents/Catalysts Yield Advantages
Van Leusen + C2-Arylation 4-Methoxybenzaldehyde, TosMIC, 4-bromopyridine K₂CO₃, Pd(acac)₂, Cs₂CO₃ 50–60% High regioselectivity, fewer steps
Suzuki Coupling 2-Bromo-5-(4-methoxyphenyl)oxazole, pyridin-4-ylboronic acid Pd(PPh₃)₄, K₂CO₃ 60–70% Compatible with sensitive substrates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced oxazole or pyridinyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is used as a building block in organic synthesis

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in the electronics and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivative being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

  • PC-046 [5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole]: This analog introduces a 3-methoxyphenyl group on the pyridine ring. Unlike the target compound, PC-046 demonstrated potent inhibition of protein kinases (e.g., tyrosine receptor kinase B, Pim-1) and reduced MiaPaca-2 pancreatic tumor growth by 80% in mice. Its plasma half-life is 7.5 hours, achieving cytotoxic concentrations (~3 μM) in vivo . Key Difference: The additional methoxy group enhances kinase inhibition but reduces selectivity for DPC-4-deleted pancreatic cancer cells compared to UA-62784 (a fluorenone-based lead compound) .
  • Unsubstituted Pyridin-4-yl (Target Compound) :
    The absence of a methoxy group on the pyridine ring may reduce kinase inhibition potency but could improve selectivity or alter mechanisms of action. Fluorescence studies show its Stokes shift increases with solvent polarity, suggesting utility in imaging applications .

Table 1: Pyridine Ring Substituent Effects
Compound Pyridine Substituent Key Activity/Property Reference
PC-046 3-(3-Methoxyphenyl) Kinase inhibition (IC₅₀ ~nM), in vivo efficacy
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole None (pyridin-4-yl) Fluorescence solvent sensitivity

Aryl Group Variations on the Oxazole Core

  • 5-(4-Fluorophenyl)oxazole (Compound III.3): Synthesized via similar methods, replacing methoxyphenyl with fluorophenyl reduces electron-donating effects.
  • 5-(4-Chlorophenyl)-2-(p-tolyl)-4H-pyrrolo[2,3-d]oxazole (3m) :
    A pyrrolooxazole derivative with a chlorophenyl group. While structurally distinct, it shares aromatic substituent motifs but lacks pyridinyl groups, emphasizing the role of heteroaromatic interactions .
Table 2: Aryl Group Comparison
Compound Aryl Group Core Structure Notable Properties Reference
Target Compound 4-Methoxyphenyl Oxazole Fluorescence, kinase inhibition
3m 4-Chlorophenyl Pyrrolooxazole High melting point (237–239°C)
III.3 4-Fluorophenyl Oxazole Planar crystallization

Heterocycle Core Modifications

  • 1,3,4-Oxadiazole Derivatives (Compounds 116–118) :
    Compounds like 2-(4-nitrobenzylidene)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibit cytotoxic activity (IC₅₀: 1.1–1.5 μM) comparable to standard drugs. The oxadiazole core, unlike oxazole, may enhance π-stacking interactions with cancer targets .
  • Imidazole Derivatives (Compound 2) :
    N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide incorporates similar substituents but targets different pathways, underscoring the impact of core heterocycles on bioactivity .
Table 3: Heterocycle Core Influence
Compound Core Structure Key Substituents Activity Reference
Target Compound Oxazole 4-Methoxyphenyl, pyridin-4-yl Kinase inhibition, fluorescence
116–118 1,3,4-Oxadiazole Pyridinyl, nitrobenzylidene Cytotoxicity (IC₅₀ ~1.5 μM)
Compound 2 Imidazole 4-Methoxyphenyl, pyridin-2-yl Sulfonamide-mediated targeting

Pharmacokinetic and Physicochemical Properties

  • PC-046 : Achieves plasma concentrations >3 μM in mice with a 7.5-hour half-life, suitable for sustained therapy .
  • Fluorescence Properties: The target compound’s Stokes shift correlates with solvent dielectric constant, a trait shared with analogs like 2-(4-pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole, which exhibits even larger shifts due to electron-donating groups .

Biological Activity

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a member of the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, which is characteristic of oxazole derivatives. The methoxy group at the para position of the phenyl ring enhances solubility and biological interactions, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Oxazole derivatives typically modulate enzyme activity through non-covalent interactions, influencing pathways associated with cancer, inflammation, and other diseases. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and metabolic regulation .
  • Receptor Modulation : These compounds can also act as ligands for various receptors, thereby modulating signaling pathways that influence cell proliferation and survival .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, studies indicate that modifications to the oxazole scaffold can enhance cytotoxicity against human cancer cells, with IC50 values often in the micromolar range .
  • Antimicrobial Properties : Oxazole derivatives have demonstrated effectiveness against bacterial and fungal strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some oxazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's activity by improving solubility and receptor binding affinity.
  • Positioning of Functional Groups : The location of substituents on the oxazole ring significantly influences biological outcomes. For example, modifications at positions 2 or 5 can alter potency against specific targets .

Case Studies

  • Antitumor Activity : A study evaluated various 5-(4-methoxyphenyl)-oxazole derivatives against a panel of human cancer cell lines. The findings indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 1 to 10 µM against colorectal and breast cancer cells .
    CompoundCell LineIC50 (µM)
    AHeLa5.0
    BMCF73.2
    CHCT1161.8
  • Antimicrobial Activity : Another study investigated the antibacterial properties of oxazole derivatives against various strains of bacteria. The results demonstrated effective inhibition with MIC values indicating strong potential for therapeutic applications .
    CompoundMIC (µg/ml)Target Organism
    D1.6Staphylococcus aureus
    E0.8Escherichia coli
    F3.2Candida albicans

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Reactant of Route 2
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5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

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